molecular formula C18H30N2 B14566758 Octadec-9-enedinitrile CAS No. 61549-45-9

Octadec-9-enedinitrile

Cat. No.: B14566758
CAS No.: 61549-45-9
M. Wt: 274.4 g/mol
InChI Key: PBBMNRLMEQWBGU-UHFFFAOYSA-N
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Description

Octadec-9-enenitrile (CAS 112-91-4), also referred to as oleyl nitrile or (Z)-9-octadecenenitrile, is an unsaturated nitrile with the molecular formula C₁₈H₃₃N . Its structure features a long aliphatic chain (18 carbons) with a cis-configured double bond at the 9th position and a nitrile (-C≡N) functional group. This compound is primarily utilized in organic synthesis, surfactants, and polymer chemistry due to its amphiphilic properties and reactivity .

Key physical properties include:

  • Molecular weight: 263.47 g/mol
  • Density: ~0.86 g/cm³ (estimated)
  • Boiling point: 330–335 °C

Properties

CAS No.

61549-45-9

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

octadec-9-enedinitrile

InChI

InChI=1S/C18H30N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-16H2

InChI Key

PBBMNRLMEQWBGU-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CCCCCCCCC#N)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadec-9-enedinitrile can be synthesized through various methods. One common approach involves the cross metathesis of bio-sourced fatty nitriles with acrylonitrile using olefin metathesis ruthenium catalysts. This method provides high turnover numbers and can be performed in green solvents like diethyl carbonate .

Industrial Production Methods: Industrial production of nitrile compounds, including this compound, often involves processes that ensure high yield and purity. Patents such as WO2013007634A1 and EP2729456B1 describe methods for the preparation of nitrile compounds, which can be adapted for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Octadec-9-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed:

    Oxidation: Octadec-9-enedioic acid.

    Reduction: Octadec-9-en-1,18-diamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadec-9-enedinitrile is used in the synthesis of polymers and other advanced materials. Its ability to undergo metathesis reactions makes it valuable in creating complex molecular architectures .

Biology and Medicine: Research has explored the use of this compound derivatives in biotransformation processes. For example, the biotransformation of oleic acid to produce valuable compounds like α,ω-dicarboxylic acids .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants and plasticizers. Its unique chemical properties make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of octadec-9-enedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

9-Octadecenamide (Oleamide, CAS 301-02-0)

Molecular formula: C₁₈H₃₅NO Functional group: Amide (-CONH₂)

Property Octadec-9-enenitrile 9-Octadecenamide
Reactivity Reactive nitrile group; undergoes hydrolysis to carboxylic acids or reduction to amines Stable amide; hydrolyzes to oleic acid under acidic/basic conditions
Applications Surfactants, organic intermediates Polymer additives (e.g., slip agents in plastics)
Toxicity Limited data; likely moderate acute toxicity Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats); skin sensitizer
Physical state Liquid at room temperature Solid (powder/granules)

Key distinctions :

  • The amide group in oleamide enhances hydrogen-bonding capacity, making it more suitable for polymer applications, whereas the nitrile’s polarity is lower, favoring solubility in non-polar solvents .
  • Oleamide’s safety profile requires stricter handling (e.g., PPE for skin protection) compared to the nitrile, though both warrant caution .

Oleoyl Chloride (CAS 112-77-6)

Molecular formula : C₁₈H₃₃ClO
Functional group : Acyl chloride (-COCl)

Property Octadec-9-enenitrile Oleoyl Chloride
Reactivity Moderate; participates in nucleophilic additions Highly reactive; undergoes hydrolysis, esterification, and amidation
Applications Specialty surfactants Lipid derivatization (e.g., synthesizing triglycerides or phospholipids)
Hazards Potential irritant (limited data) Corrosive; releases HCl fumes on exposure to moisture
Physical state Liquid Liquid (density 0.91 g/mL)

Key distinctions :

  • Oleoyl chloride’s acyl group enables rapid derivatization, whereas the nitrile’s reactivity is slower and requires catalysts (e.g., for hydrolysis to carboxylic acids) .
  • Handling oleoyl chloride demands rigorous moisture control, unlike the nitrile, which is less sensitive .

Oleic Acid (CAS 112-80-1)

Molecular formula : C₁₈H₃₄O₂
Functional group : Carboxylic acid (-COOH)

Property Octadec-9-enenitrile Oleic Acid
Acidity Non-acidic (pKa ~25) Weak acid (pKa ~4.7)
Applications Chemical synthesis Food additives, lubricants, cosmetics
Environmental impact Moderate biodegradability High biodegradability

Key distinctions :

  • Oleic acid’s carboxylic group imparts amphiphilicity and soap-forming ability, whereas the nitrile lacks this functionality .
  • The nitrile’s synthetic versatility (e.g., conversion to amines or ketones) contrasts with oleic acid’s direct industrial applications .

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